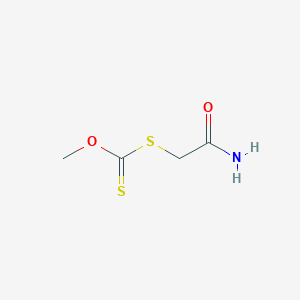
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate
Description
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: is an organic compound with the molecular formula C4H7NO2S2 and a molecular weight of 165.2 g/mol. This compound is characterized by the presence of an acetamide group and a methoxythiocarbonylthio group, making it a unique entity in the realm of organic chemistry.
Properties
CAS No. |
138111-22-5 |
|---|---|
Molecular Formula |
C4H7NO2S2 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
O-methyl (2-amino-2-oxoethyl)sulfanylmethanethioate |
InChI |
InChI=1S/C4H7NO2S2/c1-7-4(8)9-2-3(5)6/h2H2,1H3,(H2,5,6) |
InChI Key |
UCLBTIFUWMSXMK-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC(=O)N |
Canonical SMILES |
COC(=S)SCC(=O)N |
Synonyms |
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate |
Origin of Product |
United States |
Preparation Methods
The synthesis of S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate involves specific reaction conditions and routes. One common method includes the reaction of acetamide with methoxythiocarbonyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
S-(2-Amino-2-oxoethyl) o-methyl dithiocarbonate: can be compared with other similar compounds, such as:
Acetamide: A simpler compound with a similar acetamide group but lacking the methoxythiocarbonylthio group.
Methoxythiocarbonyl derivatives: Compounds that share the methoxythiocarbonyl group but differ in other structural aspects.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


